2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2/c30-26(27-24-13-7-8-14-25(24)33-23-11-5-2-6-12-23)21-28-16-18-29(19-17-28)34(31,32)20-15-22-9-3-1-4-10-22/h1-15,20H,16-19,21H2,(H,27,30)/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJNAOYFVNNPDW-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the piperazine derivative reacts with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Phenylethenyl Group: The phenylethenyl group is added through a Heck reaction, where the piperazine derivative reacts with styrene in the presence of a palladium catalyst.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with 2-phenylsulfanylphenylamine under acylation conditions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of piperazine compounds, including this specific sulfonamide, exhibit significant anticonvulsant properties. A study involving the synthesis of related N-phenylacetamide derivatives demonstrated their efficacy in animal models of epilepsy, suggesting that structural modifications can enhance anticonvulsant activity .
Antimicrobial Properties
Sulfonamide derivatives have been extensively studied for their antimicrobial effects. Compounds similar to 2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide have shown promising results against various bacterial and fungal strains. The incorporation of sulfonamide groups is believed to contribute to these activities by interfering with bacterial folate synthesis pathways .
Pharmacological Activities
The compound has been evaluated for a range of biological activities, including:
- Antibacterial : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal : Significant inhibitory effects on common fungal pathogens.
- Anthelmintic : Efficacy against helminth infections has been noted in preliminary studies .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the piperazine ring.
- Introduction of the sulfonamide group.
- Final acetamide linkage to achieve the desired structure.
A detailed synthetic pathway can be outlined as follows:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | N-Alkylation | Piperazine, Alkyl halides | Piperazine derivative |
| 2 | Sulfonation | Sulfonyl chloride | Sulfonamide formation |
| 3 | Amidation | Acetic anhydride | Final acetamide product |
Case Study: Anticonvulsant Derivatives
A study published in Medicinal Chemistry Research focused on synthesizing and evaluating a series of N-phenylacetamide derivatives for their anticonvulsant activities. The findings indicated that modifications to the piperazine moiety significantly influenced the anticonvulsant efficacy, highlighting the importance of structural optimization in drug design .
Case Study: Antimicrobial Screening
Another research effort involved screening sulfonamide derivatives for antimicrobial activity. The results showed that certain modifications resulted in enhanced antibacterial and antifungal properties compared to standard treatments, suggesting that this class of compounds could lead to new therapeutic agents against resistant strains .
Mechanism of Action
The mechanism of action of 2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The phenylethenyl and phenylsulfanyl groups contribute to the overall binding specificity and potency.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0)
Structural Differences :
- Sulfonyl substituent : A p-toluenesulfonyl (tosyl) group replaces the (E)-styrylsulfonyl moiety.
- Acetamide substituent : A 4-fluorophenyl group replaces the 2-phenylsulfanylphenyl group.
Functional Implications : - The electron-withdrawing fluorine atom on the phenyl ring may alter electronic properties and binding affinity compared to the sulfur-containing phenylsulfanyl group .
| Property | Target Compound | N-(4-Fluorophenyl)-...acetamide |
|---|---|---|
| Molecular Weight | 493.64 g/mol | 413.48 g/mol |
| LogP | 4.3 | 3.8 (estimated) |
| Key Substituents | Styrylsulfonyl, phenylsulfanyl | Tosyl, 4-fluorophenyl |
2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide
Structural Differences :
- Piperazine substituent : A 2-chlorobenzyl group replaces the styrylsulfonyl moiety.
- Acetamide substituent : An (E)-3,4-dimethoxyphenyl imine group replaces the phenylsulfanylphenyl group.
Functional Implications : - The dimethoxyphenyl imine may enhance solubility but reduce metabolic stability due to oxidative demethylation risks .
| Property | Target Compound | 2-[4-[(2-Chlorophenyl)methyl]...acetamide |
|---|---|---|
| Hydrogen Bond Acceptors | 6 | 7 |
| Rotatable Bonds | 8 | 9 |
| Bioactivity | Unknown (research compound) | Potential CNS activity (imine linkage) |
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (CAS: N/A)
Structural Differences :
- Core structure : Lacks a piperazine ring; features a methylsulfonyl group directly attached to the acetamide.
- Substituents : A 4-chloro-2-nitrophenyl group introduces strong electron-withdrawing effects.
Functional Implications : - The nitro group enhances reactivity but may confer toxicity.
- Simpler structure reduces synthetic complexity but limits target selectivity .
Acetylsulfadiazine (CAS: 127-74-2)
Structural Differences :
- Core structure : A sulfonamide linked to a pyrimidine ring instead of a piperazine-acetamide system.
Functional Implications :
Key Findings from Structural Comparisons
Sulfonyl Group Variations :
- Styrylsulfonyl (target) vs. tosyl (Analogs 2.1, 2.2) vs. methylsulfonyl (Analog 2.3): The styryl group’s conjugated π-system may enhance binding to hydrophobic pockets in proteins, while simpler sulfonyl groups improve synthetic accessibility.
Aromatic Substituent Effects :
- Phenylsulfanyl (target) vs. fluorophenyl (Analog 2.1) vs. dimethoxyphenyl (Analog 2.2): Sulfur’s polarizability and methoxy groups’ electron-donating effects influence solubility and intermolecular interactions.
Piperazine vs. Alternative Cores :
- Piperazine’s conformational flexibility (target) contrasts with rigid pyrimidine (Analog 2.4) or linear acetamide (Analog 2.3) cores, impacting pharmacokinetics and target engagement.
Biological Activity
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 420.6 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. It is hypothesized that the sulfonyl group enhances binding affinity to target proteins, thereby modulating their activity.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and ovarian cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that treatment with this compound resulted in:
- IC50 Values : Approximately 10 µM for MCF-7 and 15 µM for MDA-MB-231.
- Mechanism : Induction of apoptosis via the activation of caspase pathways.
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
Research Findings on Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Potential Therapeutic Uses
Given its biological activities, this compound may have several therapeutic applications, including:
- Cancer Treatment : As an adjunct therapy in chemotherapy regimens.
- Antimicrobial Agent : For treating bacterial infections resistant to conventional antibiotics.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Further studies are required to establish long-term safety and potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide, and how can reaction yields be optimized?
- Methodology : A common approach involves multi-step organic synthesis, including sulfonylation of piperazine derivatives and subsequent coupling with acetamide precursors. For example, refluxing intermediates with acetic anhydride (as in similar acetamide syntheses) under controlled conditions can improve yield . Optimize reaction parameters (e.g., temperature, solvent polarity) and employ purification techniques like recrystallization from ethanol or methanol .
- Key Tools : Monitor reactions via TLC or HPLC; characterize intermediates using NMR and mass spectrometry .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology : Use single-crystal X-ray diffraction (XRD) with programs like SHELXL for refinement. Prepare high-quality crystals via slow evaporation of ethanolic solutions . Hydrogen bonding and π-π stacking interactions (common in aromatic acetamides) may influence crystal packing, requiring careful analysis of torsion angles and intermolecular interactions .
- Validation : Compare experimental data with computational models (e.g., density functional theory) to resolve ambiguities in bond lengths/angles .
Q. What spectroscopic techniques are critical for validating purity and structural integrity?
- Methodology :
- NMR : Confirm substituent positions (e.g., sulfonyl, phenylsulfanyl groups) via H and C chemical shifts.
- Mass Spectrometry : Verify molecular weight using high-resolution ESI-MS .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm, S=O stretch at ~1150 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound's bioactivity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace phenylsulfanyl with halogenated aryl groups) to assess impact on activity .
- Biological Assays : Test against target enzymes/receptors (e.g., kinase inhibition assays) with dose-response curves. Compare with structurally related compounds (e.g., piperazine-sulfonamide derivatives) to identify pharmacophores .
Q. How can contradictions in reported bioactivity data across studies be resolved?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) and verify compound purity (≥95% via HPLC) .
- Structural Confounds : Assess stereochemical purity (e.g., E/Z isomerism in the styryl group) via NOESY or XRD, as impurities may skew results .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Q. What computational strategies are effective for predicting binding modes and affinity?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., sulfonyl groups binding to hydrophobic pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Train machine learning algorithms on datasets of piperazine-acetamide derivatives to predict IC values .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
